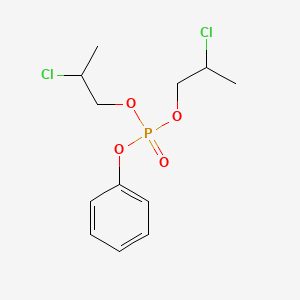

Bis(2-chloropropyl) phenyl phosphate

Description

Evolution of Organophosphate Flame Retardants (OPFRs) and Plasticizers as Industrial Additives

The development of organophosphate flame retardants dates back to the early 20th century, with initial applications in cellulose-based plastics. wikipedia.org The industrial demand for flame retardants grew significantly with the proliferation of synthetic polymers. Historically, brominated flame retardants (BFRs), such as polybrominated diphenyl ethers (PBDEs), were widely used. nih.gov However, due to concerns over their persistence, bioaccumulation, and toxicity, many BFRs have been phased out under international agreements like the Stockholm Convention. nih.gov

This phase-out created a market demand for alternatives, leading to a substantial increase in the production and use of OPFRs. nih.govnih.gov The global consumption of OPEs was estimated to be over 600,000 tonnes in 2015, with production steadily increasing. nih.gov OPEs are valued for their dual functionality as both flame retardants and plasticizers, particularly in polymers like polyvinyl chloride (PVC) and polyurethane foams. wikipedia.orgornl.gov Unlike reactive flame retardants, OPEs are typically additive, meaning they are physically mixed with the polymer rather than chemically bonded. wikipedia.org This characteristic facilitates their release into the environment through processes such as volatilization, leaching, and abrasion. wikipedia.org

Emergence of Chlorinated and Phenylated Organophosphates as Contaminants of Emerging Concern

Among the diverse range of OPEs, chlorinated and phenylated derivatives have become prominent contaminants of emerging concern (CECs). tandfonline.commdpi.com Chlorinated OPEs, such as tris(2-chloroethyl) phosphate (B84403) (TCEP) and tris(1-chloro-2-propyl) phosphate (TCPP), are noted for their water solubility and potential to contaminate aquatic environments. nih.gov Phenylated OPEs, like triphenyl phosphate (TPHP), are also widely detected in various environmental matrices. researchgate.net

The widespread detection of these compounds in air, water, soil, sediment, and biota, including in remote regions like the Arctic, underscores their potential for long-range environmental transport. nih.gov Their continuous release from consumer products, such as electronics, furniture, textiles, and building materials, results in chronic environmental contamination. nih.govresearchgate.net Consequently, human exposure to these compounds is widespread, with their metabolites being routinely found in human urine, blood, and breast milk. nih.govnih.gov

Rationale for Comprehensive Academic Inquiry into Bis(2-chloropropyl) phenyl phosphate

This compound falls within the category of chlorinated and phenylated OPEs, making it a compound of significant academic interest. As a structural isomer and component of commercial flame retardant mixtures, its environmental fate, behavior, and potential impacts warrant detailed investigation. The complexity of commercial OPE formulations, which often consist of a mixture of isomers, necessitates a thorough understanding of each component. researchgate.netmdpi.com

For instance, commercial TCPP is a mixture of several isomers, with tris(1-chloro-2-propyl) phosphate being the most abundant. mdpi.com The presence of various isomers, such as bis(2-chloro-1-methylethyl) 2-chloropropyl phosphate and bis(2-chloropropyl) 2-chloroisopropyl phosphate, highlights the need for isomer-specific research to accurately assess environmental contamination and potential risks. mdpi.comhelcom.fi Comprehensive academic inquiry into this compound is crucial for developing a complete picture of OPE pollution, refining analytical detection methods, and understanding the collective environmental burden of this class of compounds.

Structure

2D Structure

3D Structure

Properties

CAS No. |

62122-01-4 |

|---|---|

Molecular Formula |

C12H17Cl2O4P |

Molecular Weight |

327.14 g/mol |

IUPAC Name |

bis(2-chloropropyl) phenyl phosphate |

InChI |

InChI=1S/C12H17Cl2O4P/c1-10(13)8-16-19(15,17-9-11(2)14)18-12-6-4-3-5-7-12/h3-7,10-11H,8-9H2,1-2H3 |

InChI Key |

YDVKEWBKCYKJGO-UHFFFAOYSA-N |

Canonical SMILES |

CC(COP(=O)(OCC(C)Cl)OC1=CC=CC=C1)Cl |

Origin of Product |

United States |

Advanced Analytical Methodologies for the Characterization and Quantification of Bis 2 Chloropropyl Phenyl Phosphate and Its Environmental Transformation Products

Comprehensive Sample Preparation Strategies for Diverse Matrices:

Effective sample preparation is a critical prerequisite for the reliable analysis of Bis(2-chloropropyl) phenyl phosphate (B84403) and its metabolites from complex matrices such as water, soil, sediment, and biological fluids. The primary goals are to isolate the target analytes from interfering matrix components, pre-concentrate them to detectable levels, and present them in a solvent compatible with the subsequent analytical instrumentation.

Solid Phase Extraction (SPE) Optimization for Phosphate Esters and Metabolites

Solid Phase Extraction (SPE) is a widely adopted technique for the cleanup and concentration of OPEs from various environmental and biological samples. The selection of the appropriate sorbent material is paramount and depends on the specific properties of the analytes and the matrix.

For aqueous samples, such as urine, mixed-mode anion exchange cartridges have proven effective for extracting polar metabolites like bis(1,3-dichloro-2-propyl) phosphate (BDCPP), a structurally similar compound. A typical protocol involves conditioning a weak anion exchange cartridge (e.g., Strata-X-AW) with methanol (B129727) and water, followed by loading the acidified sample. After washing with water to remove interferences, the target analytes are eluted with an organic solvent containing a basic modifier, such as acetonitrile (B52724) with 5% pyrrolidine. nih.gov

In the case of solid matrices like soil and sediment, the extraction process often begins with accelerated solvent extraction (ASE) or ultrasonic extraction using solvent mixtures like n-hexane/acetone. The resulting extract is then subjected to SPE for cleanup. For instance, a combination of graphitized carbon black (GCB) and aminopropyl-silica (NH2) in a stacked SPE column can effectively remove pigments and other interferences from soil extracts. ykcs.ac.cn Alternatively, Florisil® cartridges are used for the cleanup of sediment extracts, with elution of OPEs using a mixture of n-hexane and acetone. researchgate.net

The optimization of an SPE method involves a systematic evaluation of several parameters, including the sorbent type and mass, sample pH and flow rate, wash solvent composition and volume, and elution solvent composition and volume. The goal is to achieve high recovery for the target analytes while minimizing matrix effects.

| Parameter | Condition |

|---|---|

| SPE Cartridge | Strata-X-AW (Weak Anion Exchange) |

| Sample Pre-treatment | Dilute 1:1 with water, acidify to pH 6.5 |

| Conditioning | 2 mL Methanol, followed by 2 mL Water |

| Sample Loading | Flow rate ≤ 1 mL/min |

| Washing | 2 mL Water |

| Elution | 2 mL Acetonitrile with 5% Pyrrolidine |

Derivatization Techniques for Volatile and Polar Analytes (e.g., Silylation, Pentafluorobenzyl Bromide)

Derivatization is a chemical modification process employed to enhance the analytical properties of target compounds, particularly for gas chromatography (GC) analysis. For polar and non-volatile analytes like OPE metabolites, derivatization can increase their volatility and thermal stability.

Silylation is a common derivatization technique where an active hydrogen in the analyte is replaced by a trimethylsilyl (B98337) (TMS) group. Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), often used with a catalyst like trimethylchlorosilane (TMCS), are effective for this purpose. The reaction converts polar functional groups (e.g., hydroxyl groups on metabolites) into less polar and more volatile silyl (B83357) ethers, making them amenable to GC separation and detection. colostate.edunih.gov The reaction is typically carried out in an organic solvent, and reaction conditions such as temperature and time are optimized to ensure complete derivatization.

Pentafluorobenzyl bromide (PFB-Br) is another versatile derivatization reagent, particularly useful for acidic and phenolic compounds. researchgate.netnih.gov It reacts with the acidic protons of organophosphate diester metabolites to form pentafluorobenzyl esters. These derivatives are highly sensitive to electron capture detection (ECD) and can be readily analyzed by GC-MS. A typical derivatization procedure involves evaporating the sample extract to dryness and then heating it with PFB-Br in a suitable solvent at an elevated temperature (e.g., 80°C for 45 minutes). inrs.ca

| Reagent | Target Analytes | Derivative | Typical Reaction Conditions | Analytical Advantage |

|---|---|---|---|---|

| BSTFA (+TMCS) | Polar metabolites with -OH groups | Trimethylsilyl (TMS) ethers | Room temperature to 60°C | Increased volatility and thermal stability for GC |

| Pentafluorobenzyl Bromide (PFB-Br) | Acidic metabolites (diesters) | Pentafluorobenzyl (PFB) esters | 80°C for 45 minutes | High sensitivity for GC-ECD and GC-MS |

State-of-the-Art Chromatographic Separation Techniques:

Chromatography is the cornerstone of analytical methods for OPEs, enabling the separation of complex mixtures into individual components prior to detection. Both high-performance liquid chromatography (HPLC) and gas chromatography (GC) are extensively used, with the choice depending on the properties of the target analytes.

High-Performance Liquid Chromatography (HPLC) for Organophosphate Esters and Derivatives

HPLC, particularly when coupled with tandem mass spectrometry (HPLC-MS/MS), is the preferred technique for the analysis of a wide range of OPEs and their more polar, non-volatile metabolites. Reversed-phase chromatography is the most common separation mode.

C18 columns (e.g., Kinetex XBC18, ZORBAX Eclipse XDB-C8) are frequently employed, offering good retention and separation of OPEs. nih.govnih.gov The mobile phase typically consists of a mixture of water and an organic solvent such as methanol or acetonitrile, often with additives like ammonium (B1175870) acetate (B1210297) or formic acid to improve peak shape and ionization efficiency. A gradient elution program, where the proportion of the organic solvent is increased over time, is used to separate compounds with a wide range of polarities.

| Parameter | Condition |

|---|---|

| Column | ZORBAX Eclipse XDB-C8 (4.6 x 150 mm, 5 µm) |

| Mobile Phase A | 20 mM Ammonium Acetate in Water |

| Mobile Phase B | Acetonitrile |

| Flow Rate | 0.7 mL/min |

| Gradient | Time-programmed gradient from 25% to 95% B |

| Column Temperature | 45°C |

Gas Chromatography (GC) for Volatile and Thermostable Chlorinated Phosphates

Gas chromatography is well-suited for the analysis of volatile and thermally stable OPEs, including many chlorinated phosphates. When coupled with a mass spectrometer (GC-MS), it provides excellent selectivity and sensitivity.

Capillary columns with a non-polar or semi-polar stationary phase, such as those based on 5% phenyl-methylpolysiloxane (e.g., HP-5), are commonly used for the separation of OPEs. google.com The carrier gas is typically helium. The oven temperature is programmed to start at a lower temperature and ramp up to a higher temperature to facilitate the separation of compounds with different boiling points. The injector temperature is set high enough to ensure rapid volatilization of the analytes without causing thermal degradation.

For less volatile or more polar OPEs and their metabolites, derivatization, as discussed in section 3.1.2, is often necessary prior to GC analysis.

High-Resolution Mass Spectrometric Detection and Identification:

High-resolution mass spectrometry (HRMS), particularly techniques like Orbitrap-based LC-MS, has become an indispensable tool for the identification and structural elucidation of Bis(2-chloropropyl) phenyl phosphate and its transformation products. nih.govmdpi.com HRMS provides highly accurate mass measurements, which allow for the determination of the elemental composition of precursor and product ions.

The fragmentation pathways of OPEs in the mass spectrometer are highly dependent on their chemical structure. For alkyl and halogenated OPEs, a common fragmentation mechanism involves McLafferty hydrogen rearrangements, leading to the sequential cleavage of the substituent groups and the formation of a stable [H4PO4]+ ion (m/z 98.9845). researchgate.net The presence of this characteristic ion can be a strong indicator of an alkyl or halogenated OPE.

For aromatic OPEs containing phenyl groups, fragmentation can involve cleavage of both C-O and P-O bonds, leading to characteristic fragment ions such as [C6H7O]+ (m/z 95.0495). researchgate.net By studying the fragmentation patterns of the parent compound and comparing them to those of suspected transformation products, it is possible to identify modifications to the molecule, such as hydroxylation, dechlorination, or cleavage of the ester bonds.

The use of stepped-collision energy in HRMS/MS experiments allows for the generation of a wide range of fragment ions, providing rich structural information. This data is crucial for differentiating between isomers and for tentatively identifying unknown transformation products for which analytical standards are not available.

| Fragment Ion | m/z (accurate mass) | Associated OPE Type | Formation Pathway |

|---|---|---|---|

| [H4PO4]+ | 98.9845 | Alkyl and Halogenated OPEs | McLafferty rearrangement and substituent cleavage |

| [C6H7O]+ | 95.0495 | Aromatic OPEs | Cleavage of C-O and P-O bonds |

Isotope Dilution Tandem Mass Spectrometry (ID-MS/MS) for Precise Quantification

Isotope Dilution Tandem Mass Spectrometry (ID-MS/MS) stands as a premier analytical technique for the precise quantification of trace organic contaminants, including organophosphate flame retardant metabolites like bis(2-chloropropyl) phosphate (BCPP). researchgate.net This method's high degree of accuracy and precision stems from its use of isotopically labeled internal standards. nih.gov A known quantity of a stable, isotopically enriched version of the target analyte (e.g., BCPP-d12) is added to a sample at the beginning of the analytical process. researchgate.net This standard behaves almost identically to the native analyte throughout extraction, cleanup, and ionization, but is differentiated by the mass spectrometer due to its higher mass. nih.gov

By measuring the ratio of the native analyte to its labeled counterpart, the method effectively compensates for sample matrix effects and variations in instrument response, which can otherwise lead to inaccurate quantification. nih.gov The technique typically involves liquid chromatography (LC) for the separation of analytes, followed by detection using a triple quadrupole mass spectrometer (QQQ-MS). nih.gov The mass spectrometer is operated in multiple reaction monitoring (MRM) mode, where a specific precursor ion of the target compound is selected and fragmented, and a resulting characteristic product ion is monitored. This two-stage mass filtering provides exceptional selectivity and sensitivity, enabling the detection of analytes at very low concentrations (in the picogram to nanogram per milliliter range). nih.govresearchgate.net The combination of chromatographic separation, MRM selectivity, and correction via isotope dilution makes ID-MS/MS the gold standard for quantification in complex environmental and biological matrices. nih.gov

Table 1: Performance Characteristics of ID-MS/MS Methods for Organophosphate Metabolite Quantification

| Analyte | Matrix | Method Detection Limit (MDL) / Limit of Detection (LOD) | Recovery (%) | Interday Imprecision / Relative Standard Deviation (RSD) |

| Bis(2-chloropropyl) phosphate (BCPP) | Human Urine | 0.25 µg/L researchgate.net | Not Specified | 2-6% researchgate.net |

| Bis-(1-chloro-2-propyl) phosphate | Human Urine | 0.05 - 0.16 ng/mL nih.gov | 90-113% nih.gov | 2-8% nih.gov |

| Bis(1,3-dichloro-2-propyl) phosphate (BDCPP) | Human Urine | 8 pg/mL researchgate.net | 82-91% researchgate.net | Not Specified |

Quadrupole-Time-of-Flight (QTOF) Mass Spectrometry for Untargeted Screening and Metabolite Elucidation

Quadrupole-Time-of-Flight (QTOF) mass spectrometry is a powerful 'hybrid' analytical technique that combines a quadrupole mass filter with a high-resolution time-of-flight mass analyzer. nih.gov This configuration is exceptionally well-suited for untargeted screening and the identification of unknown compounds, such as the environmental transformation products and metabolites of this compound. semanticscholar.org Unlike targeted methods like triple quadrupole MS, which are programmed to detect only pre-determined compounds, QTOF-MS acquires high-resolution, full-scan mass spectra of all ions present in a sample within a specified mass range. nih.gov

The key advantage of QTOF-MS lies in its ability to provide highly accurate mass measurements (typically with an error of less than 5 parts per million, ppm). mdpi.com This precision allows for the confident determination of the elemental composition of an unknown compound. mdpi.com For metabolite elucidation, the QTOF instrument can be operated in a data-dependent acquisition (DDA) mode. shimadzu.com In this mode, the instrument performs a full scan to detect precursor ions, and when an ion's intensity exceeds a set threshold, the instrument automatically switches to MS/MS mode. mdpi.com It isolates the precursor ion in the quadrupole, fragments it in a collision cell, and then measures the accurate masses of the resulting fragment ions in the TOF analyzer. nih.govsemanticscholar.org By analyzing these high-resolution fragmentation patterns, scientists can piece together the chemical structure of previously unknown metabolites and environmental degradation products, providing critical insights into the fate and biotransformation of the parent compound. mdpi.com

Method Validation, Quality Assurance, and Interlaboratory Comparison in Environmental Monitoring

To ensure the reliability and comparability of data in environmental monitoring, analytical methods for compounds like this compound must undergo rigorous validation and be subject to stringent quality assurance (QA) and quality control (QC) protocols. researchgate.netnih.gov Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose. Key validation parameters include accuracy, precision, specificity, linearity, and sensitivity, which is typically defined by the method detection limit (MDL) and limit of quantification (LOQ). researchgate.net

Accuracy is often assessed through spike-recovery experiments, where a known amount of the analyte is added to a real sample matrix and the percentage recovered is calculated. nih.gov

Precision measures the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. It is usually expressed as the relative standard deviation (RSD) or coefficient of variation (CV) from interday and intraday analyses. researchgate.netnih.gov

Quality Assurance involves a comprehensive set of management and technical practices to ensure that the data produced is of known and documented quality. This includes the routine analysis of procedural blanks to check for contamination, laboratory control samples to monitor accuracy, and matrix spikes to assess matrix-related interference.

Interlaboratory comparison studies are a critical component of QA, particularly for large-scale or regulatory environmental monitoring. shimadzu.com In these studies, multiple laboratories analyze identical, well-characterized samples to assess the reproducibility and comparability of their results. Successful participation in such exercises demonstrates a laboratory's proficiency and ensures that data generated across different locations and times can be reliably compared and interpreted. This is essential for understanding the widespread occurrence and environmental fate of contaminants. shimadzu.com

Table 2: Summary of Method Validation Parameters from Selected Studies

| Parameter | Bis-(1-chloro-2-propyl) phosphate nih.gov | Bis(2-chloropropyl) phosphate (BCPP) researchgate.net | Bis(1,3-dichloro-2-propyl) phosphate (BDCPP) researchgate.net |

| Matrix | Human Urine | Human Urine | Human Urine |

| Detection Limit | 0.05 - 0.16 ng/mL | 0.25 µg/L | 8 pg/mL |

| Accuracy (Spiked Recovery) | 90-113% | Not Reported | 82-91% |

| Precision (Interday) | 2-8% | 2-6% | Not Reported |

Environmental Fate and Transformation Pathways of Bis 2 Chloropropyl Phenyl Phosphate

Abiotic Transformation Processes in Environmental Media:

Abiotic degradation processes, including hydrolysis, photodegradation, and chemical reduction, are crucial in determining the environmental persistence of Bis(2-chloropropyl) phenyl phosphate (B84403). While specific studies on this particular diester are limited, the transformation of parent organophosphate triesters provides significant insights into its likely behavior.

The hydrolysis of organophosphate esters is a significant degradation pathway in aqueous environments, with the rate being highly dependent on pH. Generally, the hydrolysis of organophosphate triesters is slow at neutral pH but increases under acidic or, more substantially, alkaline conditions. nih.govclemson.edu For chlorinated organophosphate esters, hydrolysis proceeds through the cleavage of the phosphoester bond. nih.gov

Table 1: General Influence of pH on Organophosphate Ester Hydrolysis

| pH Condition | General Rate of Hydrolysis | Primary Mechanism |

| Acidic (pH < 6) | Increased rate compared to neutral | Acid-catalyzed bond cleavage |

| Neutral (pH ~7) | Generally slow | Neutral hydrolysis |

| Alkaline (pH > 8) | Significantly increased rate | Base-mediated nucleophilic attack |

This table presents a generalized trend for organophosphate esters based on available literature.

Photodegradation, through both direct and indirect photolysis, represents another potential abiotic transformation pathway for Bis(2-chloropropyl) phenyl phosphate. Direct photolysis involves the absorption of light by the molecule itself, leading to its degradation. Indirect photolysis is mediated by photochemically produced reactive species, such as hydroxyl radicals (•OH), which are prevalent in sunlit surface waters.

Studies on the photodegradation of chlorinated organic compounds indicate that the process can lead to dechlorination and the formation of various transformation products. sharif.edu For organophosphate esters, photodegradation can result in the cleavage of the ester bonds and transformation of the substituent groups. While specific photoproducts of this compound have not been documented, it is anticipated that photodegradation would lead to the formation of simpler phosphate esters, phenolic compounds, and chlorinated alcohols. The presence of photosensitizers in the environment, such as dissolved organic matter, can accelerate the indirect photodegradation of organic contaminants.

Chemical reduction is a potential degradation pathway for chlorinated organic compounds under anaerobic conditions. scispace.com For instance, nanoscale zerovalent iron has been shown to effectively degrade chlorinated organophosphate esters through reductive dechlorination. nih.gov This process involves the transfer of electrons to the chlorinated compound, leading to the cleavage of carbon-halogen bonds. scispace.com While this has been demonstrated for parent compounds like TCEP, it suggests a plausible, though not directly studied, degradation route for this compound in anoxic environments. The reaction would likely lead to the formation of de-chlorinated phosphate esters.

Biotic Transformation Processes: Microbial and Enzymatic Degradation:

Biodegradation is a key process governing the environmental fate of many organic contaminants, including organophosphate esters. A variety of microorganisms have been shown to degrade these compounds, often utilizing them as a source of carbon, phosphorus, or energy.

This compound has been identified as a primary metabolite in the biodegradation of Tris(2-chloropropyl) phosphate (TCPP). nih.gov This indicates that the initial step in the microbial degradation of TCPP is the hydrolysis of one of the phosphoester bonds. A study on the bacterium Providencia rettgeri, isolated from contaminated sediment, demonstrated its ability to use TCPP as a sole phosphorus source, leading to the production of bis(2-chloropropyl) phosphate. nih.gov Similarly, sediment microcosms have shown that the biotransformation of Tris(2-chloroethyl) phosphate (TCEP) leads to the formation of its diester, bis(2-chloroethyl) phosphate (BCEP). acs.org

While the subsequent degradation of this compound has not been extensively detailed, it is expected to proceed via further hydrolysis to mono(2-chloropropyl) phenyl phosphate and then to inorganic phosphate. nih.gov The rate of biodegradation can be influenced by environmental conditions and the specific microbial populations present. nih.gov

Table 2: Microbial Strains Involved in the Degradation of Parent Chlorinated Organophosphate Esters

| Microbial Strain/Consortia | Parent Compound Degraded | Key Findings |

| Providencia rettgeri | Tris(2-chloropropyl) phosphate (TCPP) | Utilizes TCPP as a phosphorus source, producing bis(2-chloropropyl) phosphate. nih.gov |

| Sediment Microcosms | Tris(2-chloroethyl) phosphate (TCEP) | Degrades TCEP to bis(2-chloroethyl) phosphate (BCEP) and mono-chloroethyl phosphate (MCEP). acs.org |

| Xanthobacter sp. strain ENV481 | Bis(2-chloroethyl) ether (BCEE) | Demonstrates dehalogenation capabilities relevant to chlorinated compounds. nih.gov |

| Mixed Bacterial Cultures | Chlorinated OPEs | Showed ability to cleave phosphoester bonds and dehalogenate. researchgate.net |

This table highlights microorganisms capable of degrading parent compounds, which is indicative of the initial transformation leading to diesters like this compound.

The enzymatic hydrolysis of the phosphoester bonds is the central mechanism in the biodegradation of organophosphate esters. Phosphoesterases, a broad class of enzymes, are responsible for this catalytic activity. nih.gov These enzymes, also known as organophosphate hydrolases, can cleave the ester linkages in a stepwise manner. mdpi.com

The degradation of TCPP by Providencia rettgeri involves both intracellular and extracellular enzymes. nih.gov Phosphatases, including alkaline and acid phosphatases, are known to hydrolyze organophosphate monoesters and, to a lesser extent, diesters. mdpi.comresearchgate.net Phosphotriesterases are particularly effective at hydrolyzing triester linkages to form diesters. mdpi.comtamu.edu The subsequent hydrolysis of the diester, this compound, would likely be carried out by phosphodiesterases or phosphatases with broad substrate specificity, leading to the release of the phosphate moiety for microbial assimilation. acs.org

Formation of Key Transformation Products, including Bis(2-chloropropyl) phosphate

The primary pathway for the initial transformation of this compound in the environment is the cleavage of its phosphoester bonds. This process can occur through both abiotic hydrolysis and biotic (microbial) degradation.

The principal transformation product formed through the cleavage of the phenyl-phosphate ester bond is Bis(2-chloropropyl) phosphate (BCPP) . This occurs via the hydrolysis of the ester linkage, releasing phenol. This pathway is well-documented for other organophosphate esters where microbial enzymes, such as phosphatases and phosphodiesterases, play a crucial role. nih.govnih.gov For instance, studies on the biodegradation of the structurally similar compound Tris(2-chloropropyl) phosphate (TCPP) consistently identify BCPP as a major metabolite, formed through the enzymatic hydrolysis of one of the chloropropyl ester bonds. nih.gov The bacterium Providencia rettgeri, for example, has been shown to decompose TCPP primarily through phosphoester bond hydrolysis, leading to the production of BCPP. nih.gov

Simultaneously, cleavage of one of the chloro-propyl ester bonds can lead to the formation of phenyl (2-chloropropyl) phosphate . Further degradation of this intermediate would then yield phenyl phosphate . Studies on other mixed aryl-alkyl phosphates have demonstrated the formation of diaryl or monoaryl phosphate intermediates. oup.com

Subsequent degradation of BCPP can occur, leading to the formation of mono-(2-chloropropyl) phosphate (MCPP) through the hydrolysis of another ester bond. nih.gov The complete breakdown of these intermediates ultimately leads to the release of inorganic phosphate, which can be utilized by microorganisms.

The key transformation pathways are summarized below:

Pathway 1 (Primary): this compound → Bis(2-chloropropyl) phosphate (BCPP) + Phenol

Pathway 2: this compound → Phenyl (2-chloropropyl) phosphate + 2-chloro-1-propanol

Secondary Degradation:

Bis(2-chloropropyl) phosphate → Mono-(2-chloropropyl) phosphate + 2-chloro-1-propanol

Phenyl (2-chloropropyl) phosphate → Phenyl phosphate + 2-chloro-1-propanol

Phenyl (2-chloropropyl) phosphate → Mono-(2-chloropropyl) phosphate + Phenol

These hydrolytic reactions represent the most significant initial steps in the environmental degradation of this compound.

Characterization of Environmental Transformation Products and Their Persistence

Structural Elucidation of Major and Minor Degradation Intermediates

The identification and structural characterization of the degradation products of organophosphate esters are critical for understanding their environmental fate and potential toxicity. Advanced analytical techniques are employed to identify both major and minor intermediates formed during transformation processes.

Major Degradation Intermediates:

The primary degradation products resulting from the initial hydrolysis of the parent compound are considered the major intermediates.

Bis(2-chloropropyl) phosphate (BCPP): As the product of phenyl group cleavage, BCPP is a major and frequently identified metabolite in studies of related chlorinated OPFRs. nih.gov Its structure is confirmed using techniques like liquid chromatography coupled with high-resolution mass spectrometry (LC-HRMS), which provides accurate mass measurements for formula determination.

Phenyl Phosphate: Formed by the cleavage of the two chloropropyl groups, this is another anticipated major intermediate.

Minor Degradation Intermediates:

Beyond simple hydrolysis, other reactions can lead to a variety of minor degradation products. While not specifically documented for this compound, studies on similar OPFRs suggest the following possibilities:

Hydroxylated Products: Oxidation of the phenyl ring or the alkyl chains can occur, mediated by enzymes like cytochrome P450. nih.gov This would lead to the formation of hydroxylated this compound (HO-BCPP-Ph) or hydroxylated BCPP. Advanced oxidation processes, such as those involving OH radicals, are known to produce hydroxylated intermediates from TCPP. nih.gov

Dechlorinated Products: Reductive dechlorination of the chloropropyl groups can occur under certain environmental conditions, leading to the formation of propanol- or propene-containing phosphate esters.

Carboxylated Products: Further oxidation of hydroxylated alkyl chains can result in the formation of carboxylic acid derivatives. For instance, the transformation of a related compound, TCEP, has been shown to produce phosphoric acid bis(2-chloroethyl)(carboxymethyl) ester (TCEP-COOH). acs.org

The table below summarizes the expected transformation products and the analytical techniques commonly used for their structural elucidation.

| Transformation Product | Abbreviation | Formation Pathway | Common Analytical Techniques |

|---|---|---|---|

| Bis(2-chloropropyl) phosphate | BCPP | Hydrolysis (cleavage of phenyl group) | LC-MS/MS, LC-Q-TOF/MS, NMR |

| Phenyl phosphate | PP | Hydrolysis (cleavage of chloropropyl groups) | LC-MS, GC-MS |

| Mono-(2-chloropropyl) phosphate | MCPP | Secondary hydrolysis of BCPP | LC-MS |

| Hydroxylated BCPP-Ph | HO-BCPP-Ph | Oxidation/Hydroxylation | LC-HRMS |

| Carboxylated derivatives | - | Oxidation of alkyl chain | LC-HRMS |

Comparative Environmental Persistence of Parent Compound versus its Transformation Products

Parent Compound (this compound): As a triester, it is more lipophilic and prone to partitioning into sediment and biota. Its degradation half-life in environmental matrices like sediment can be on the order of weeks to months. For example, the half-life of t-butylphenyldiphenyl phosphate (tBPDP) in pond bottom sediments was found to be 39 days. oup.com

Diester Transformation Products (e.g., BCPP, Phenyl Phosphate): These diesters are more water-soluble and generally less persistent than the parent triester. Being more polar, they are more bioavailable to microorganisms for further degradation but also more mobile in aqueous systems. The degradation of these diester products is typically faster than that of the parent compound.

Monoester Transformation Products (e.g., MCPP): Monoesters are even more polar and are readily broken down by a wide range of microorganisms to inorganic phosphate. Their persistence in the environment is expected to be significantly lower than that of the parent compound or the diester intermediates.

The table below provides a qualitative comparison of the expected environmental persistence.

| Compound | Compound Type | Expected Polarity | Expected Persistence | Primary Environmental Sink |

|---|---|---|---|---|

| This compound | Triester (Parent) | Low | High | Sediment, Soil, Biota |

| Bis(2-chloropropyl) phosphate | Diester (Product) | Moderate | Moderate | Water, Soil Porewater |

| Phenyl phosphate | Diester (Product) | Moderate | Low to Moderate | Water |

| Mono-(2-chloropropyl) phosphate | Monoester (Product) | High | Low | Water |

Information Deficit on the Bioaccumulation and Trophic Transfer of this compound

Following a comprehensive review of available scientific literature, it has been determined that there is a significant lack of specific data on the bioaccumulation and trophic transfer of the chemical compound this compound in non-human biota. Extensive searches for research detailing its uptake, accumulation, biomagnification, and metabolism in aquatic and terrestrial organisms have yielded no specific results for this particular substance.

The scientific community has broadly studied the environmental fate and effects of various organophosphate esters (OPEs), which are widely used as flame retardants and plasticizers. sci-hub.stnih.gov Research is available for related compounds such as Tris(1-chloro-2-propyl)phosphate (TCIPP), Tris(2-chloroethyl) phosphate (TCEP), and other chlorinated OPEs. nih.govresearchgate.netacs.orgnih.gov These studies indicate that factors like hydrophobicity and resistance to metabolism can influence the bioaccumulation of OPEs in organisms. nih.govresearchgate.net For instance, some chlorinated OPEs have been identified in various environmental compartments and biota, with some showing potential for biomagnification in marine and freshwater food webs. acs.orgmdpi.com

However, the specific patterns of bioaccumulation, including uptake and accumulation dynamics in fish and invertebrates, are compound-specific. Similarly, quantitative relationships between physicochemical properties like the octanol-water partition coefficient (Log Kₒw) and bioaccumulation factors (BAFs), as well as Trophic Magnification Factors (TMFs), have been explored for the OPE class in general but not for this compound itself. nih.govresearchgate.netresearchgate.net Studies on the metabolism of OPEs in non-human biological matrices have been conducted on other specific compounds, revealing biotransformation pathways, but this information cannot be directly extrapolated to this compound without dedicated research. researchgate.net

Due to this absence of specific empirical data, it is not possible to provide a detailed and scientifically accurate account of the bioaccumulation and trophic transfer of this compound as requested. The creation of data tables and a thorough analysis for each specified subsection of the outline is unachievable. Further research and dedicated studies are required to elucidate the environmental behavior and fate of this specific compound.

Bioaccumulation and Trophic Transfer of Bis 2 Chloropropyl Phenyl Phosphate in Non Human Biota

Distribution and Metabolism in Non-Human Biological Matrices:

Tissue-Specific Distribution and Lipid-Normalized Concentrations

The distribution of lipophilic compounds in an organism is heavily influenced by the lipid content of various tissues. To accurately compare concentrations between different tissues and across species, residue levels are often normalized to the lipid content. noaa.gov This method accounts for the fact that for a given wet-weight tissue concentration, a higher lipid content provides a larger storage depot for the hydrophobic compound, making it less available to exert potential toxicity. noaa.gov

While specific data on Bis(2-chloropropyl) phenyl phosphate (B84403) is limited, studies on the closely related and widely used OPE, tris(1-chloro-2-propyl) phosphate (TCIPP), provide valuable insights. In chronic exposure studies using Sprague-Dawley rats and B6C3F1/N mice, TCIPP was measured in plasma. researchgate.netnih.gov The concentrations of TCIPP increased with the exposure concentration at all measured time points. researchgate.netsemanticscholar.org However, the studies found that TCIPP did not bioaccumulate in either rats or mice over the course of the investigation, suggesting that metabolic and elimination processes are efficient enough to prevent long-term buildup. researchgate.netnih.gov

A significant finding was the detection of the TCIPP metabolite, bis(2-chloroisopropyl) 1-carboxyethyl phosphate (BCPCP), at concentrations much higher than the parent TCIPP compound. nih.gov This indicates that BCPCP may be a more suitable biomarker for assessing exposure to TCIPP. nih.gov

Table 1: Plasma Concentrations of TCIPP in Rats and Mice Following Chronic Feed Exposure Data from a study on the analogue compound Tris(1-chloro-2-propyl) phosphate (TCIPP).

Source: researchgate.netsemanticscholar.org

| Species | Sex | Exposure (ppm in feed) | Time Point | Mean TCIPP Concentration (ng/mL) |

| Rat | Male | 2,500 | 3 Months | 17.6 |

| Rat | Male | 20,000 | 3 Months | 74.5 |

| Rat | Female | 2,500 | 12 Months | 29.1 |

| Rat | Female | 20,000 | 12 Months | 114 |

| Mouse | Male | 2,500 | 12 Months | 1180 |

| Mouse | Male | 5,000 | 12 Months | 50.1 |

| Mouse | Female | 2,500 | 12 Months | 15.6 |

| Mouse | Female | 10,000 | 12 Months | 105 |

Table 2: Comparison of Parent Compound (TCIPP) and Metabolite (BCPCP) Plasma Concentrations at 12 Months Data from a study on the analogue compound Tris(1-chloro-2-propyl) phosphate (TCIPP).

Source: nih.govsemanticscholar.org

| Species | Sex | Exposure (ppm in feed) | Mean TCIPP Conc. (ng/mL) | Mean BCPCP Conc. (ng/mL) |

| Rat | Female | 2,500 | 29.1 | 2910 |

| Rat | Female | 20,000 | 114 | 19000 |

| Mouse | Male | 2,500 | 1180 | 10300 |

| Mouse | Male | 5,000 | 50.1 | 18400 |

Interspecies Variability in Biotransformation and Elimination Kinetics

The metabolism and excretion rates of OPEs can differ significantly among species, leading to variations in bioaccumulation potential and internal exposure. nih.gov These differences are often attributed to species-specific activities of metabolic enzymes.

The chronic exposure studies of TCIPP in rodents revealed such variability. researchgate.net While no significant sex-dependent differences in TCIPP plasma concentrations were observed in rats, male mice exhibited higher concentrations than female mice, pointing to sex-specific differences in metabolism or elimination in that species. researchgate.net The observation that different OPEs show varying rates of hydrolysis (aryl-OPEs hydrolyze more rapidly than alkyl- or chlorinated OPEs) further underscores the variability in metabolic transformation. nih.gov The rapid conversion of parent OPEs to their respective diester or hydroxylated metabolites is a common feature, but the efficiency and primary pathways can vary between species. nih.govresearchgate.net

Formation and Fate of Metabolites in Biological Systems

Once absorbed, OPEs undergo extensive metabolism, primarily through Phase I and Phase II biotransformation reactions. mdpi.com These processes modify the chemical structure of the parent compound, generally to facilitate its excretion from the body.

O-dealkylation and Hydroxylation as Primary Metabolic Pathways for Organophosphate Esters

Phase I metabolism involves reactions that introduce or expose functional groups on the xenobiotic molecule. mdpi.com For OPEs, the primary Phase I pathways are O-dealkylation and hydroxylation, which are largely mediated by the cytochrome P450 (CYP) enzyme system. researchgate.netnih.gov

The process can involve C-hydroxylation, which generates a hydroxy-OPE intermediate, followed by O-dealkylation to yield a diester metabolite. nih.gov These diester metabolites, such as dialkyl or diaryl phosphates, are frequently identified as major urinary biomarkers of OPE exposure. researchgate.net Hydroxylated OPEs have also been recognized as significant intermediates in the biotransformation process in various biological systems. researchgate.net These initial reactions begin the process of breaking down the parent OPE into forms that can be more easily eliminated.

Role of Phase II Conjugation in Metabolite Detoxification and Excretion

Following Phase I reactions, the metabolites often undergo Phase II conjugation. mdpi.comuomus.edu.iq These reactions attach small, polar, and ionizable endogenous molecules—such as glucuronic acid, sulfate (B86663), or glutathione (B108866)—to the metabolite. uomus.edu.iqyoutube.com This process significantly increases the water solubility of the compound, which is a critical step for facilitating its removal from the body via urine or bile. uomus.edu.iqnih.gov

Phase II conjugation is generally considered a true detoxification pathway, as the resulting conjugated products are typically biologically inactive and non-toxic. uomus.edu.iq Enzymes such as glutathione S-transferases (GSTs) play a key role by catalyzing the attachment of glutathione to xenobiotics. nih.gov The formation of glucuronide and sulfate conjugates of OPE metabolites has been documented, confirming the importance of these pathways in the detoxification and excretion of this class of compounds. researchgate.netresearchgate.net

Ecological Risk Assessment Methodologies for Bis 2 Chloropropyl Phenyl Phosphate in Environmental Systems

Methodologies for Hazard Identification and Characterization in Ecotoxicological Contexts

Hazard identification for BCPP involves determining its intrinsic capacity to cause harm to ecological receptors. This is primarily achieved through a battery of standardized ecotoxicological tests on organisms representing different trophic levels. These tests are designed to identify adverse effects and establish dose-response relationships.

Key methodologies include:

Aquatic Toxicity Testing: The potential for BCPP to harm aquatic life is a primary concern due to its detection in various water bodies. nih.gov Standardized tests are conducted on representative species such as algae (e.g., Scenedesmus subspicatus), invertebrates (e.g., Daphnia magna), and fish (e.g., Zebrafish, Danio rerio). nih.govresearchgate.net Endpoints for these tests include mortality (LC50), inhibition of growth, and reproductive impairment (ECx or NOEC/LOEC). frontiersin.org For instance, studies on related chlorinated OPFRs like Tris(2-chloroethyl) phosphate (B84403) (TCEP) have shown they can cause developmental toxicity, neurotoxicity, and reproductive toxicity in freshwater organisms. frontiersin.orgfrontiersin.org

Sediment Toxicity Testing: Since OPFRs can partition to sediments, tests on sediment-dwelling organisms (e.g., amphipods, chironomids) are crucial for a comprehensive hazard assessment. These tests evaluate endpoints like survival, growth, and reproduction.

Genotoxicity and Carcinogenicity Assessment: In vitro and in vivo assays are used to assess the potential of BCPP to cause genetic damage or cancer. For example, the Ames test on bacteria or the micronucleus test on human lymphocytes can be employed to detect genotoxic effects. nih.gov Some chlorinated OPFRs are considered potential carcinogens, prompting restrictions on their use in certain consumer products. nih.gov

Endocrine Disruption Potential: Specific assays are conducted to determine if BCPP can interfere with the endocrine systems of wildlife. Related OPFRs have been shown to have endocrine-disrupting effects. frontiersin.orgfrontiersin.org

The characterization of these hazards involves analyzing the dose-response data to derive key toxicity values, such as the No-Observed-Effect Concentration (NOEC), the Lowest-Observed-Effect Concentration (LOEC), and the concentration causing an effect in a certain percentage of the test population (ECx). These values are fundamental inputs for the risk characterization phase.

Exposure Assessment Frameworks in Diverse Ecosystems

Exposure assessment aims to quantify the contact of ecological receptors with BCPP in the environment. This involves measuring or modeling the concentrations of the chemical in various environmental media, including water, sediment, soil, and biota. As additive flame retardants, OPFRs are not chemically bound to polymers and can leach into the environment throughout a product's life cycle. mdpi.com

Frameworks for exposure assessment typically include:

Monitoring Data: Widespread monitoring programs analyze samples from different ecosystems to determine Measured Environmental Concentrations (MECs). BCPP and its isomers have been detected in surface water, sediment, and biota. helcom.fi For example, a substance tentatively identified as Bis(2-chloro-1-methylethyl) 2-chloropropyl phosphate was found to exceed threshold values in all 17 examined areas of the Baltic Sea, in both sediment and biota. helcom.fi

Environmental Fate Modeling: Multimedia fate and transport models are used to predict environmental concentrations in compartments where measured data is unavailable. These models use the physicochemical properties of BCPP, such as its water solubility, vapor pressure, and partition coefficients (Kow, Koc), to estimate its distribution and persistence in the environment.

Bioaccumulation Assessment: Studies are conducted to understand the potential for BCPP to accumulate in organisms and biomagnify in food webs. While OPFRs are generally considered less bioaccumulative than their predecessors, the polybrominated diphenyl ethers (PBDEs), some can still accumulate in organisms. researchgate.netnih.gov

A critical step in the risk assessment process is comparing the MECs with the Predicted No-Effect Concentration (PNEC). The PNEC is the concentration below which unacceptable effects on the ecosystem are not expected to occur. nih.gov It is derived from toxicity data (e.g., NOEC or EC10) by applying an assessment factor (AF) to account for uncertainties, such as interspecies variation and extrapolation from laboratory to field conditions. unipd.itfrontiersin.org Alternatively, a Species Sensitivity Distribution (SSD) approach can be used when sufficient toxicity data for multiple species are available. frontiersin.orgnih.gov

The table below presents a comparison of MECs for a BCPP-related compound found in the Baltic Sea with a PNEC derived for a structurally similar chlorinated OPFR, Tris(1,3-dichloro-2-propyl) phosphate (TDCIPP), to illustrate the potential risk.

Interactive Table: MEC vs. PNEC for Chlorinated OPFRs in Aquatic Environments

| Parameter | Value | Species/Medium | Location | Reference |

| Measured Environmental Concentration (MEC) | Exceeds threshold values | Sediment and Biota | Baltic Sea | helcom.fi |

| Predicted No-Effect Concentration (PNEC) | 38.0 µg/L | Aquatic Organisms (Water) | N/A | nih.gov |

| Predicted No-Effect Concentration (PNEC) | 424 µg/kg dw | Aquatic Organisms (Sediment) | N/A | nih.gov |

Note: The MEC from the Baltic Sea is for a substance tentatively identified as Bis(2-chloro-1-methylethyl) 2-chloropropyl phosphate. The PNEC values are for TDCIPP, used here as a surrogate for BCPP due to data scarcity.

Risk Characterization Approaches for Environmental Compartments

Risk characterization integrates the findings of the hazard and exposure assessments to estimate the probability and magnitude of adverse effects in the environment.

Common approaches include:

Risk Quotient (RQ) Method: This deterministic approach is widely used for screening-level risk assessments. frontiersin.org The RQ is calculated by dividing the MEC by the PNEC (RQ = MEC / PNEC). frontiersin.org The resulting value is compared against threshold levels to classify the risk. frontiersin.org

RQ < 0.1: Insignificant risk

Future Research Directions and Identified Knowledge Gaps Regarding Bis 2 Chloropropyl Phenyl Phosphate

Development of Novel Analytical Methods for Trace-Level Detection and Enantiomeric Analysis

A significant hurdle in assessing the environmental risk of BCPP is the lack of sufficiently sensitive and specific analytical methods. Current research often focuses on more common OPEs, leaving BCPP understudied. Future research should prioritize the development of advanced analytical techniques capable of detecting BCPP at trace levels (ng/L or pg/L) in complex environmental matrices such as water, sediment, soil, and biota. This is crucial as even low concentrations of persistent pollutants can pose risks. researchgate.netdfo.no

Furthermore, like many organophosphates, BCPP is a chiral compound, existing as different enantiomers. Enantiomers can have identical physical and chemical properties but may exhibit significant differences in biological and toxicological activities. arxiv.org Therefore, developing methods for enantiomeric analysis is not merely an analytical challenge but a toxicological necessity. Techniques such as high-performance liquid chromatography (HPLC) and supercritical fluid chromatography (SFC) with chiral stationary phases are promising avenues. arxiv.orgresearchgate.net Future work should focus on creating and validating robust methods for separating and quantifying BCPP enantiomers to understand their differential environmental fate and toxicity.

Identified Gaps:

Validated methods for ultra-trace detection of BCPP in diverse environmental samples.

Standardized protocols for the enantioselective analysis of BCPP.

Understanding of the enantiomeric ratios of BCPP in commercial mixtures and environmental samples.

Comprehensive Studies on Long-Term Environmental Fate and Persistence, Including Field-Scale Investigations

The long-term environmental fate of BCPP remains largely uncharacterized. While general principles of OPE behavior suggest potential for persistence and long-range transport, compound-specific data is scarce. nih.govresearchgate.net Most available information is derived from laboratory studies or extrapolated from structurally similar compounds, which may not accurately reflect behavior in real-world ecosystems.

Future research must include comprehensive, long-term field-scale investigations to track the persistence, mobility, and ultimate fate of BCPP. These studies should be conducted in various ecosystems (aquatic and terrestrial) to understand how environmental parameters like temperature, sunlight, microbial activity, and sediment composition influence its degradation and transport. researchgate.netnih.gov Monitoring its presence in remote regions could provide insights into its potential for long-range environmental transport.

Table 1: Key Areas for Field-Scale Investigations of BCPP

| Research Area | Objective | Key Parameters to Monitor |

|---|---|---|

| Aquatic Ecosystems | Determine persistence in water columns and sediment. | BCPP concentration in water, sediment, and biota; degradation product formation; water chemistry (pH, temp); microbial community structure. |

| Terrestrial Ecosystems | Assess mobility and persistence in soil and groundwater. | BCPP concentration in soil layers, porewater, and groundwater; soil properties (organic carbon, texture); leaching potential. |

| Atmospheric Transport | Evaluate potential for long-range transport. | BCPP concentration in air (gas and particle phases) and precipitation at various distances from source regions. |

| Bioaccumulation | Investigate uptake and accumulation in food webs. | BCPP concentrations in various trophic levels (e.g., algae, invertebrates, fish, birds). |

Advanced Mechanistic Understanding of Biotransformation Pathways and Their Ecological Implications

Biotransformation is a critical process that determines the persistence and toxicity of xenobiotics. researchgate.netwjbphs.comnih.gov While the metabolism of some OPEs like Tris(1-chloro-2-propyl) phosphate (B84403) (TCIPP) has been investigated, revealing metabolites such as bis(1-chloro-2-propyl) hydrogen phosphate (BCIPP), specific biotransformation pathways for BCPP are not well understood. nih.govsemanticscholar.org It is crucial to identify the metabolites of BCPP formed in various organisms, from microorganisms to vertebrates.

Future research should employ advanced techniques, such as high-resolution mass spectrometry with in vitro and in vivo models, to elucidate the primary biotransformation pathways (e.g., oxidation, hydrolysis, conjugation). nih.govnih.gov A key objective is to determine whether biotransformation leads to detoxification or, conversely, to the formation of metabolites with equal or greater toxicity and persistence than the parent compound. researchgate.netnih.gov Understanding these pathways is essential for assessing the full ecological impact, as the effects of metabolites can be significant. researchgate.netnih.gov

Identified Gaps:

Identification of major Phase I and Phase II metabolites of BCPP in environmentally relevant species.

Characterization of the enzymes responsible for BCPP metabolism.

Assessment of the toxicity and persistence of BCPP metabolites.

Understanding how biotransformation affects the bioaccumulation potential of BCPP.

Integrated Environmental Monitoring Programs and Predictive Modeling for Distribution and Fate

Currently, BCPP is not typically included in routine environmental monitoring programs, leading to a significant data deficit regarding its occurrence and distribution. dfo.no Establishing integrated monitoring programs that specifically target BCPP in various environmental compartments (air, water, soil, biota) is a critical future direction. nih.gov Such programs would provide the necessary data to assess human and ecological exposure levels and to validate predictive models.

Concurrently, the development and validation of predictive environmental models are needed to forecast the distribution and fate of BCPP on local, regional, and global scales. nih.gov These models, incorporating physicochemical properties, usage data, and environmental parameters, can help identify potential accumulation hotspots and predict future environmental concentrations under different regulatory scenarios. However, the accuracy of these models is highly dependent on the quality of input data, reinforcing the need for robust monitoring. nih.gov

Research on Synergistic and Antagonistic Interactions with Co-occurring Contaminants

In the environment, organisms are exposed not to single chemicals but to complex mixtures of contaminants. arxiv.orgresearchgate.net The combined effects of these chemicals can be synergistic (greater than the sum of individual effects) or antagonistic (less than the sum). nih.govmdpi.com There is a complete lack of research on the interactive effects of BCPP with other co-occurring pollutants, such as other flame retardants, plasticizers, pesticides, or heavy metals.

Future toxicological studies must move beyond single-substance assessments to investigate the joint toxicity of BCPP in relevant chemical mixtures. nih.govmdpi.comresearchgate.net This research is vital for realistic risk assessment, as ignoring these interactions could lead to a significant underestimation of the true environmental risk. researchgate.net

Table 2: Examples of Co-occurring Contaminants for Joint Toxicity Studies with BCPP

| Contaminant Class | Specific Examples | Potential for Interaction |

|---|---|---|

| Other OPEs | Tris(1,3-dichloro-2-propyl)phosphate (TDCPP), Triphenyl phosphate (TPHP) | Similar modes of action, competition for metabolic enzymes. |

| Phthalate (B1215562) Plasticizers | Di(2-ethylhexyl) phthalate (DEHP), Dibutyl phthalate (DBP) | Co-occurrence in plastics, potential for combined endocrine-disrupting effects. |

| Bisphenols | Bisphenol A (BPA), Bisphenol S (BPS) | Widespread environmental contaminants, potential for synergistic effects on developmental or reproductive endpoints. |

| Heavy Metals | Lead (Pb), Cadmium (Cd), Mercury (Hg) | Different mechanisms of toxicity that could be potentiated when combined. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.